Ethyl 6-Chloroquinazoline-4-acetate
Description
Ethyl 6-Chloroquinazoline-4-acetate (CAS 1820684-33-0) is a synthetic quinazoline derivative with the molecular formula C₁₂H₁₁ClN₂O₃. It features a quinazoline core substituted with a chlorine atom at position 6, an ethoxy group at position 7, and an acetate ester at position 6 (alternatively described as position 4 in some nomenclature systems). This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents due to its structural resemblance to bioactive quinazoline scaffolds .
Key physicochemical properties include:
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-(6-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-5-8(13)3-4-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3 |
InChI Key |
NECKLVIHXYVNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Chloroquinazoline-4-acetate typically involves the reaction of 6-chloro-2,4-quinazolinedione with ethyl acetate under specific conditions. One common method includes the use of phosphorous oxychloride and dimethylaniline as reagents, followed by refluxing and purification steps . Another approach involves the use of transition metal-catalyzed reactions, which have been shown to improve yields and reaction efficiency .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-Chloroquinazoline-4-acetate has garnered attention for its potential as an anticancer agent. It serves as an intermediate in synthesizing more complex quinazoline derivatives that exhibit significant biological activities.
Anticancer Properties:
- In Vitro Studies: Research indicates significant cytotoxicity against various cancer cell lines, including MGC-803, Bcap-37, and PC3 cells. For example, derivatives of this compound have shown to induce apoptosis in MGC-803 cells with an apoptosis ratio of 31.7% at a concentration of 10 μM after 24 hours.
- Mechanism of Action: The compound may inhibit specific kinases such as PAK4, crucial for cancer cell migration and invasion.
Enzyme Inhibition Studies
The compound is utilized in studying enzyme inhibition and protein interactions, making it valuable for understanding biochemical pathways and developing therapeutic agents.
Mechanism of Action:
this compound interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active sites and preventing substrate interaction .
Industrial Applications
In addition to its biological applications, this compound is employed in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Case Study 1: Anticancer Efficacy
A study conducted on derivatives of this compound demonstrated significant anticancer activity against prostate cancer cell lines (PC3), exhibiting an IC50 value comparable to standard treatments . The study highlighted the potential for developing these derivatives into effective anticancer therapies.
Case Study 2: Enzyme Inhibition
Research investigating the enzyme inhibition properties of this compound revealed its ability to act as a selective inhibitor for certain protein kinases involved in cancer progression. This was evidenced through various biochemical assays that measured enzyme activity in the presence of the compound .
Mechanism of Action
The mechanism of action of Ethyl 6-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 4-Chloroacetoacetate (CAS 638-07-3)
Molecular formula : C₆H₉ClO₃
Structure : Features a linear chain with a chloro-substituted acetoacetate backbone.
| Property | Ethyl 6-Chloroquinazoline-4-acetate | Ethyl 4-Chloroacetoacetate |
|---|---|---|
| Core structure | Quinazoline heterocycle | Linear keto-ester |
| Molecular weight | 278.68 g/mol | 164.59 g/mol |
| Applications | Pharmaceutical intermediates | Organic synthesis, agrochemicals |
| Reactivity | Hydrolysis-sensitive ester; aromatic halogen reactivity | Reactive keto group for condensations |
| Bioactivity | Potential kinase inhibition | Limited direct bioactivity |
Ethyl 4-chloroacetoacetate lacks the aromatic heterocycle critical for receptor binding in drug design, limiting its pharmaceutical utility compared to quinazoline derivatives. Its primary use is as a precursor in Claisen or Michael addition reactions .
Acetic Acid 4-Chloro-7-Ethoxy-6-Quinazolinyl Ester
This compound (CAS 1820684-33-0) is a positional isomer of this compound, differing in the substitution pattern on the quinazoline ring.
| Property | This compound | Acetic Acid 4-Chloro-7-Ethoxy-6-Quinazolinyl Ester |
|---|---|---|
| Substituents | Cl at position 6, ethoxy at 7 | Cl at position 4, ethoxy at 7 |
| Bioactivity | Targets EGFR kinase domains | Less studied; potential variance in binding affinity |
| Synthetic routes | Multi-step nucleophilic substitution | Similar synthesis but with altered halogenation steps |
Positional isomerism significantly impacts biological activity due to altered steric and electronic interactions with target proteins .
Ethyl {[6-Chloro-1-(4-Ethoxyphenyl)-4-Methoxy-1H-Benzimidazol-2-yl]Amino}Acetate
Molecular formula : C₂₁H₂₂ClN₃O₄
Structure : Benzimidazole core with chloro, methoxy, and ethoxyphenyl substituents.
| Property | This compound | Benzimidazole Derivative |
|---|---|---|
| Core structure | Quinazoline | Benzimidazole |
| Bioactivity | Anticancer (quinazoline-based) | Antimicrobial, antifungal |
| Solubility | Low (lipophilic core) | Moderate (polar substituents) |
Benzimidazole derivatives exhibit broader antimicrobial activity but lack the specificity of quinazoline-based kinase inhibitors .
Biological Activity
Ethyl 6-Chloroquinazoline-4-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy as an anticancer agent.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The molecular formula is , with a molecular weight of approximately 232.65 g/mol. The chloro substituent at the sixth position and the ethyl acetate group at the fourth position contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Quinazoline Core : Starting from appropriate aniline derivatives, the quinazoline ring is constructed through cyclization.
- Chlorination : The introduction of the chlorine atom at the sixth position is achieved using chlorinating agents.
- Esterification : The final step involves esterification with acetic acid to yield this compound.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound and its derivatives:
- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MGC-803, Bcap-37, and PC3 cells. For instance, compounds derived from 6-chloroquinazoline were shown to induce apoptosis in MGC-803 cells with an apoptosis ratio of 31.7% at a concentration of 10 μM after 24 hours .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve inhibition of specific kinases such as PAK4, which plays a crucial role in cancer cell migration and invasion .
Other Biological Activities
Apart from anticancer effects, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Some studies suggest that quinazoline derivatives possess antimicrobial properties, making them potential candidates for treating infections .
- Enzyme Inhibition : The compound may interact with various enzymes or receptors, modulating biological processes critical for disease progression.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-Chloroquinazoline-4-acetate | C10H10ClN2O2 | Different position of chlorine; varied activity |
| Methyl 2-Chloroquinazoline-4-acetate | C10H10ClN2O2 | Contains a methyl group instead of ethyl |
| tert-Butyl 6-Chloroquinazoline-4-acetate | C14H15ClN2O2 | Larger tert-butyl group; distinct reactivity |
Case Study 1: Antitumor Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that compounds similar to this compound exhibited promising antitumor activity. The lead compound showed an IC50 value indicating potent inhibition against multiple cancer cell lines.
Case Study 2: Mechanistic Insights
Research utilizing X-ray crystallography revealed insights into how this compound binds to PAK4, elucidating its role as a selective inhibitor. Such studies are crucial for understanding the pharmacodynamics involved in its anticancer effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 6-chloroquinazoline-4-acetate, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via alkylation of 6-chloroquinazolin-4(3H)-one intermediates. For example, chloroethyl acetate is reacted with 6-chloro-2-methylquinazolin-4(3H)-one under basic conditions (e.g., N-ethyl-N,N-diisopropylamine) in isopropyl alcohol at 85°C for 6 hours . Post-synthesis, purity is validated using HPLC (>99% purity) and spectroscopic techniques:
- 1H/13C NMR : To confirm substituent positions and ester linkage.
- HRMS : For exact mass verification (e.g., [M+H]+ ion matching calculated values) .
- FT-IR : To identify carbonyl (C=O) and C-Cl stretches.
Q. How should researchers handle the moisture sensitivity of 4-chloroquinazoline derivatives during storage and experimentation?
- Methodological Answer : Due to hydrolysis risks, intermediates like 4-chloroquinazolines require anhydrous storage (desiccators with silica gel) and inert atmospheres (argon/gloveboxes). Reaction setups should use dry solvents (e.g., THF, DCM distilled over CaH2). For long-term stability, lyophilization is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer : Key techniques include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in quinazoline rings and confirms ester group connectivity .
- X-ray crystallography : Definitive structural elucidation if spectral data conflicts with computational predictions .
- Cross-validation : Compare experimental data (e.g., melting points, λmax in UV-Vis) with literature benchmarks .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound and predict its reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic substitution at the C4 position. Molecular dynamics simulations (OPLS-AA force field) predict solubility in solvents like ethyl acetate or DMSO, guiding reaction medium selection . Activation energy (Ea) and volume (V#) parameters derived from viscosity experiments inform pressure-temperature optimization .
Q. What strategies mitigate byproduct formation during SNAr reactions of 6-chloroquinazoline derivatives?
- Methodological Answer : Common byproducts arise from incomplete chlorination or ester hydrolysis. Strategies include:
- Reagent stoichiometry : Use 1.2 equivalents of nucleophiles (e.g., amines) to ensure complete substitution .
- Green solvents : Replace POCl3 (toxic) with ionic liquids or microwave-assisted reactions to reduce side reactions .
- In-situ monitoring : Employ ReactIR to track reaction progress and quench at optimal conversion .
Q. How do researchers design structure-activity relationship (SAR) studies for this compound derivatives in drug discovery?
- Methodological Answer : SAR workflows involve:
- Functional group variation : Synthesize analogs with substituents at C2/C6 (e.g., -CH3, -OCH3) to assess bioactivity .
- In-silico screening : Dock derivatives into target proteins (e.g., EGFR kinases) using AutoDock Vina to prioritize candidates .
- Pharmacokinetic profiling : Calculate logP (via HPLC) and metabolic stability (microsomal assays) to refine lead compounds .
Q. What statistical methods are employed to resolve contradictions in published synthetic yields or spectroscopic data?
- Methodological Answer : Meta-analyses apply:
- Multivariate regression : Identifies factors (e.g., solvent polarity, temperature) impacting yield discrepancies .
- Principal Component Analysis (PCA) : Clusters spectral data (e.g., NMR chemical shifts) to detect outlier datasets .
- Error propagation analysis : Quantifies uncertainty in reported melting points or reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
